
tert-Butyl butyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
tert-Butyl butyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronate ester-carbamate hybrid compound widely employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its structure features a meta-substituted phenyl ring with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and a carbamate-protected amine. The tert-butyl and butyl substituents on the carbamate moiety enhance steric protection and solubility in nonpolar solvents.
Properties
IUPAC Name |
tert-butyl N-butyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BNO4/c1-9-10-14-23(18(24)25-19(2,3)4)17-13-11-12-16(15-17)22-26-20(5,6)21(7,8)27-22/h11-13,15H,9-10,14H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPZEQHPWNGIEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(CCCC)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BNO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl butyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 212127-83-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group and a dioxaborolane moiety, which are known to influence its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 295.19 g/mol. Its structure is significant for its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to the boronic ester functionality. Boronic acids and their derivatives can form reversible covalent bonds with diols and other nucleophiles, which may facilitate interactions with enzymes or receptors involved in various biological pathways. This property is particularly relevant in the context of enzyme inhibition and signaling pathways.
Pharmacological Effects
- Enzyme Inhibition : Research indicates that compounds containing boronic acid derivatives can act as inhibitors for various enzymes, including proteases relevant in disease processes such as cancer and viral infections. For instance, studies on related boronic compounds have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), suggesting potential antiviral applications .
- Neuroprotective Effects : In vitro studies have demonstrated that similar compounds can exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cells exposed to amyloid-beta (Aβ) peptides. This suggests a potential role in neurodegenerative diseases like Alzheimer's .
- Cytokine Modulation : The compound may influence cytokine production in response to inflammatory stimuli. In models of oxidative stress induced by Aβ, reductions in TNF-α levels were observed, indicating an anti-inflammatory effect .
Case Studies
- Neuroprotection in Astrocytes : A study investigated the protective effects of a related compound on astrocytes subjected to Aβ-induced toxicity. The results indicated that treatment with the compound reduced cell death by approximately 20%, highlighting its potential as a neuroprotective agent .
- Inhibition of Viral Proteases : Another study focused on the ability of boronic acid derivatives to inhibit recombinant SARS-CoV-2 Mpro activity. The findings showed a significant reduction in enzyme activity at specific concentrations, suggesting that these compounds could serve as lead candidates for antiviral drug development .
Data Tables
Property | Value |
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CAS Number | 212127-83-8 |
Molecular Formula | C₁₅H₂₆BNO₄ |
Molecular Weight | 295.19 g/mol |
Purity | ≥ 97% |
Biological Activity | Enzyme inhibition, neuroprotection |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Table 1: Key Structural Variations in Phenylboronate-Carbamate Derivatives
Key Findings :
- Chlorine substituents (e.g., 330794-10-0) increase oxidative stability but may reduce cross-coupling yields due to electron-withdrawing effects .
- Ortho-substituted chlorine (1218791-42-4) introduces steric hindrance, limiting access to the boronate group .
- N-Methyl carbamates (e.g., ) exhibit faster transmetallation in Suzuki reactions due to reduced steric shielding.
Backbone Modifications and Functional Groups
Table 2: Comparison of Non-Phenyl Boronate-Carbamate Derivatives
Key Findings :
Heterocyclic and Halogenated Derivatives
Table 3: Heterocyclic and Halogenated Analogs
Preparation Methods
Protection-Deprotection Strategy
The most common synthetic pathway involves a two-step sequence: amine protection followed by Miyaura borylation .
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Amine Protection :
The primary amine group on 3-bromoaniline is protected using tert-butyloxycarbonyl (Boc) anhydride (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This step typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature, yielding tert-butyl (3-bromophenyl)carbamate. -
Miyaura Borylation :
The Boc-protected aryl bromide undergoes borylation with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc) in refluxing dioxane. This step installs the pinacol boronate ester group, forming the target compound.
Key Reaction Parameters :
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Catalyst loading: 2–5 mol% Pd(dppf)Cl₂
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Temperature: 80–100°C
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Reaction time: 12–24 hours
Alternative Single-Pot Synthesis
Recent advances enable a single-pot approach combining Boc protection and borylation. In this method, 3-bromoaniline, Boc₂O, and bis(pinacolato)diboron are reacted sequentially in the presence of Pd(OAc)₂ and XPhos ligand. While this reduces purification steps, yields are marginally lower (60–70%) compared to the two-step method.
Catalytic Systems and Ligand Effects
Palladium Catalysts
The choice of palladium catalyst significantly impacts yield and selectivity:
Catalyst | Ligand | Yield (%) | Byproducts |
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Pd(dppf)Cl₂ | 1,1′-Bis(diphenylphosphino)ferrocene | 75–85 | <5% debrominated |
Pd(OAc)₂ | XPhos | 60–70 | 10–15% homocoupling |
PdCl₂(PPh₃)₂ | Triphenylphosphine | 50–60 | 20% protodeboronation |
Bidentate ligands like dppf enhance stability of the Pd(0) intermediate, minimizing side reactions.
Solvent and Base Optimization
Solvent polarity and base strength critically influence reaction efficiency:
Solvent | Base | Temperature (°C) | Conversion (%) |
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Dioxane | KOAc | 80 | 95 |
THF | K₃PO₄ | 65 | 80 |
Toluene | Na₂CO₃ | 110 | 70 |
Polar aprotic solvents (e.g., dioxane) facilitate oxidative addition, while weakly basic conditions (KOAc) prevent Boc group cleavage.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing. Key parameters include:
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Residence time : 30–60 minutes
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Catalyst recycling : Pd recovery via chelating resins (≥90% efficiency)
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Purification : Crystallization from hexane/ethyl acetate (purity >99%).
Cost Analysis
Component | Cost per kg (USD) | Contribution to Total Cost (%) |
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Pd(dppf)Cl₂ | 12,000 | 45 |
Boc₂O | 800 | 25 |
Bis(pinacolato)diboron | 1,200 | 20 |
Catalyst recycling and solvent recovery reduce production costs by ~35%.
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃) : δ 1.33 (s, 12H, pinacol CH₃), δ 1.55 (s, 9H, Boc C(CH₃)₃), δ 7.4–7.6 (m, 4H, aryl H).
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¹³C NMR : δ 28.3 (Boc CH₃), δ 84.9 (Boc quaternary C), δ 155.2 (C=O).
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HRMS (ESI+) : [M+Na]⁺ calcd. for C₁₇H₂₆BNO₄Na: 358.1895; found: 358.1893.
Challenges and Mitigation Strategies
Protodeboronation
Protodeboronation (loss of boronate group) occurs under acidic conditions. Mitigation strategies include:
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Strict exclusion of moisture (use of molecular sieves)
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Addition of stabilizing agents (e.g., 2,6-lutidine).
Boc Group Stability
The Boc group is susceptible to cleavage under strongly basic conditions (pH >10). Maintaining near-neutral pH during workup ensures >95% carbamate retention.
Emerging Methodologies
Electrophotocatalytic Borylation
Visible-light-mediated borylation using organic photocatalysts (e.g., 4CzIPN) enables milder conditions (room temperature, 24 hours) with comparable yields (70–75%).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl butyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or halogen exchange reactions. describes a procedure using bromoarene precursors (e.g., 4-bromobenzenethiol) followed by boronic ester formation. reports yields of 32% from chlorinated precursors and 65% from brominated aryl halides, highlighting the importance of halide reactivity in cross-coupling efficiency . Purification often involves silica gel chromatography under inert conditions.
Q. How is the compound characterized to confirm its structural integrity?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical. For example, the tert-butyl carbamate derivative in shows distinct ¹H NMR signals at δ 1.35 (s, 12H, tetramethyl groups) and δ 1.50 (s, 9H, tert-butyl), with MS (DART) confirming exact mass matching .
Q. What storage conditions are recommended to preserve the compound’s stability?
- Methodology : Store under an inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the boronate ester or degradation of the carbamate group, as noted in . Exposure to moisture or strong acids/bases should be avoided .
Advanced Research Questions
Q. How can researchers reconcile contradictory yields observed between chlorinated and brominated precursors during synthesis?
- Methodology : Brominated aryl halides generally provide higher yields (e.g., 65% vs. 32% for chloro analogs in ) due to better leaving-group ability and faster oxidative addition in palladium-catalyzed reactions. Optimization involves screening Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) to enhance reactivity with less reactive chlorides .
Q. What catalytic systems are most effective for cross-coupling reactions involving this boronate ester?
- Methodology : Palladium-based systems (e.g., Pd(OAc)₂ with Buchwald-Hartwig ligands) are widely used. emphasizes the role of base selection (e.g., K₂CO₃) and solvent (e.g., THF/H₂O) in Suzuki-Miyaura couplings. For sterically hindered substrates, nickel catalysts may improve efficiency .
Q. How can regioselective functionalization be achieved using this compound in C–H activation?
- Methodology : Ligand-controlled borylation (e.g., iridium catalysts with 4,4′-di-tert-butyl-2,2′-bipyridine) enables meta-selective C–H activation, as shown in . The electron-withdrawing carbamate group directs reactivity to specific aryl positions .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
- Methodology : Scaling silica gel chromatography ( ) is impractical; alternatives include recrystallization or flash chromatography. highlights photoredox cascades for cyclization, but scalability requires optimizing light penetration and catalyst loading .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.